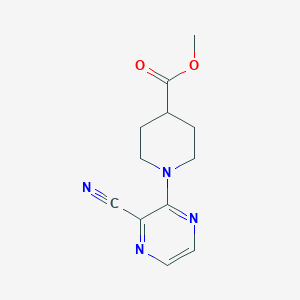![molecular formula C12H7ClFN3 B15066470 2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15066470.png)
2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both pyrrolo and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of chlorine and fluorine atoms in its structure enhances its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves 2-chloro-4-(4-fluorophenyl)pyrimidine and a suitable boronic acid derivative . The reaction conditions generally include the use of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidines, while oxidation and reduction reactions can produce N-oxides or amines, respectively .
Aplicaciones Científicas De Investigación
2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation . Additionally, it may bind to receptors and modulate their activity, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-4-(2-fluorophenyl)pyrimidine
- 2-chloro-4-(3-fluorophenyl)pyrimidine
- 2-chloro-4-(2-methylphenyl)pyrimidine
Uniqueness
2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both pyrrolo and pyrimidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C12H7ClFN3 |
|---|---|
Peso molecular |
247.65 g/mol |
Nombre IUPAC |
2-chloro-4-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H7ClFN3/c13-12-16-10(7-1-3-8(14)4-2-7)9-5-6-15-11(9)17-12/h1-6H,(H,15,16,17) |
Clave InChI |
IOERXGBTOARORM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CNC3=NC(=N2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15066396.png)
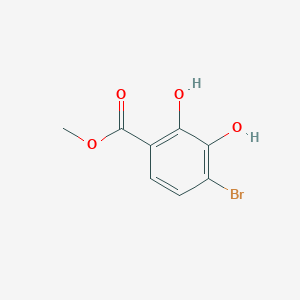


![7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid](/img/structure/B15066428.png)

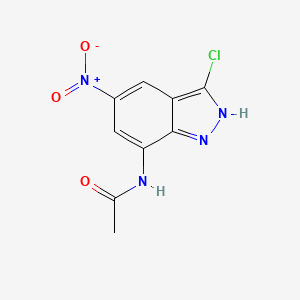
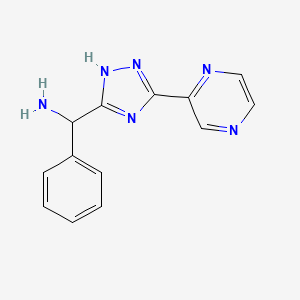
![2,4-Dichloropyrimido[4,5-B]quinoline](/img/structure/B15066445.png)

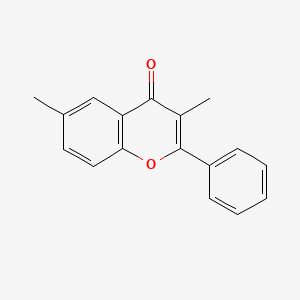
![[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol](/img/structure/B15066459.png)
